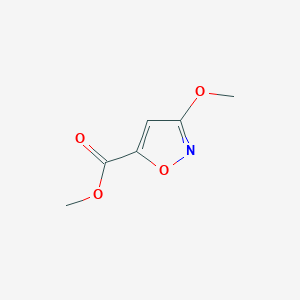

Methyl 3-methoxyisoxazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 3-methoxyisoxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxyisoxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNGFFJMESBABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216864 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16880-11-8 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16880-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthetic pathway for Methyl 3-methoxyisoxazole-5-carboxylate, an important heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the isoxazole ring to yield Methyl 3-hydroxyisoxazole-5-carboxylate, followed by a methylation step to afford the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support researchers in the practical application of this methodology.

Core Synthesis Pathway

The synthesis of Methyl 3-methoxyisoxazole-5-carboxylate is efficiently achieved through a two-step sequence starting from readily available precursors. The first step involves the construction of the isoxazole ring system via a condensation reaction, followed by a methylation reaction to introduce the methoxy group at the 3-position of the isoxazole ring.

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

The initial step focuses on the formation of the isoxazole core. A robust method for the kilogram-scale synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.[1]

Step 2: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The second step involves the methylation of the hydroxyl group of Methyl 3-hydroxyisoxazole-5-carboxylate. A common and effective method for this transformation is the use of methyl iodide in the presence of a base.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

This protocol is adapted from a reported kilogram-scale synthesis.[1]

Materials:

-

Dimethyl fumarate

-

Bromine

-

Hydroxyurea

-

Appropriate solvent system (as per photoflow reactor specifications)

-

Base (e.g., sodium methoxide)

Equipment:

-

Photoflow reactor

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

A solution of dimethyl fumarate in a suitable solvent is introduced into a photoflow reactor.

-

Bromine is added to the solution, and the mixture is subjected to photochemical bromination under continuous flow conditions.

-

The resulting crude product from the photoflow reaction is collected.

-

In a separate reaction vessel, a solution of hydroxyurea and a base (e.g., sodium methoxide) in a suitable solvent is prepared.

-

The crude product from the bromination step is then added to the hydroxyurea solution.

-

The reaction mixture is stirred at an appropriate temperature until the condensation reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching, extraction, and purification (e.g., crystallization or column chromatography) to yield Methyl 3-hydroxyisoxazole-5-carboxylate.

Protocol 2: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

This protocol is based on a literature procedure with minor modifications.[2]

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 0.5 M aqueous solution

-

Saturated aqueous solution of sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at 0°C.

-

Add methyl iodide (CH₃I, 1.5 eq) to the reaction mixture at 0°C.

-

Allow the reaction mixture to stir at room temperature for 14 hours.

-

After 14 hours, pour the mixture into an ice-cold aqueous solution of 0.5 M HCl.

-

Extract the aqueous layer with diethyl ether (Et₂O).

-

Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to afford Methyl 3-methoxyisoxazole-5-carboxylate.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Table 1: Reagents for the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate from Methyl 3-hydroxyisoxazole-5-carboxylate.[2]

| Reagent | Molar Equivalent |

| Methyl 3-hydroxyisoxazole-5-carboxylate | 1.0 |

| Potassium carbonate (K₂CO₃) | 1.5 |

| Methyl iodide (CH₃I) | 1.5 |

Table 2: Yield for the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.[2]

| Product | Yield |

| Methyl 3-methoxyisoxazole-5-carboxylate | 66% |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Caption: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

References

In-depth Technical Guide: Spectroscopic Data for Methyl 3-methoxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxyisoxazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available data on its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Spectroscopic Data of Related Compounds

To assist in the characterization of Methyl 3-methoxyisoxazole-5-carboxylate, the following tables summarize the spectroscopic data for its nitro and amino derivatives.

Table 1: Spectroscopic Data for Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate [1]

| Technique | Parameter | Value |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 4.14 (s, 3H), 4.02 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 164.0, 157.4, 155.0, 127.7, 58.9, 54.2 |

| HRMS (APCI+) | m/z [M+H]⁺ | Found: 203.0295, Calculated for C₆H₇N₂O₆: 203.0299 |

Table 2: Spectroscopic Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [1]

| Technique | Parameter | Value |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 |

| HRMS (ESI+) | m/z [M+Na]⁺ | Found: 195.0373, Calculated for C₆H₈N₂O₄Na: 195.0382 |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate and the general methods for its spectroscopic characterization.

Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The synthesis of Methyl 3-methoxyisoxazole-5-carboxylate is achieved through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 0.5 M aqueous solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous solution of sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[1]

-

Stir the mixture at room temperature for 14 hours.[1]

-

Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).[1]

-

Extract the aqueous layer with diethyl ether (5 x 80 ml).[1]

-

Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate (80 ml).[1]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting light yellow crystalline solid by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[1]

-

This procedure yields Methyl 3-methoxyisoxazole-5-carboxylate (1.45 g, 66%) as a colorless crystalline solid.[1]

General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for isoxazole derivatives, which can be applied to Methyl 3-methoxyisoxazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

FTIR spectra are generally recorded using the KBr pellet technique.

-

The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The data is reported as the mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key steps in the synthesis and subsequent characterization of Methyl 3-methoxyisoxazole-5-carboxylate.

References

Physical and chemical properties of Methyl 3-methoxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-methoxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical characteristics, and the broader context of isoxazole derivatives in therapeutic applications.

Core Compound Identification

| Identifier | Value |

| Compound Name | Methyl 3-methoxyisoxazole-5-carboxylate |

| Molecular Formula | C₆H₇NO₄ |

| Appearance | Colourless crystalline solid[1] |

Physicochemical Properties

While specific experimental data for Methyl 3-methoxyisoxazole-5-carboxylate is not widely available, the following table includes data for structurally related compounds to provide an estimated profile.

| Property | Value (Compound) | Source |

| Melting Point | 111–112°C (for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) | [1] |

| Boiling Point | 203.9±13.0 °C (Predicted for Methyl isoxazole-5-carboxylate) | [2] |

| Density | 1.229±0.06 g/cm³ (Predicted for Methyl isoxazole-5-carboxylate) | [2] |

Synthesis and Experimental Protocols

The synthesis of Methyl 3-methoxyisoxazole-5-carboxylate has been described in the literature, typically prepared from Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Experimental Protocol: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate[1]

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 0.5 M aqueous solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous solution of sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF) is cooled to 0°C.

-

Potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.5 eq) are added to the solution.

-

The reaction mixture is stirred at room temperature for 14 hours.

-

The mixture is then poured into an ice-cold aqueous solution of 0.5 M HCl and extracted with diethyl ether (Et₂O).

-

The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.

-

This process yields Methyl 3-methoxyisoxazole-5-carboxylate as a colourless crystalline solid.[1]

Applications in Research and Development

Isoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6][7] While specific applications for Methyl 3-methoxyisoxazole-5-carboxylate are not extensively documented, the isoxazole scaffold is a key component in various therapeutic agents.[3][7]

Potential Therapeutic Areas:

-

Antimicrobial and Antifungal Agents: The isoxazole ring is a common feature in compounds developed for their antibacterial and antifungal properties.[3][8]

-

Anti-inflammatory Drugs: Several isoxazole derivatives have demonstrated potent anti-inflammatory effects.[3][4][8]

-

Anticancer Therapeutics: The isoxazole moiety has been incorporated into novel compounds investigated for their anticancer activity.[3][4][5][7]

-

Neuroprotective Agents: Research has explored the potential of isoxazole-containing molecules in the treatment of neurodegenerative disorders.[5][6]

The versatile nature of the isoxazole ring allows for structural modifications, making it a valuable intermediate in the synthesis of complex and biologically active molecules for drug discovery.[3][5][8]

Visualized Experimental and Logical Workflows

General Synthesis Workflow for Isoxazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of isoxazole derivatives, including key steps from starting materials to the final, purified compound.

References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15055-81-9 CAS MSDS (METHYL ISOXAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijpca.org [ijpca.org]

- 8. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

This technical guide provides a detailed overview of the primary synthetic route for Methyl 3-methoxyisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at the starting materials, experimental protocols, and quantitative data to facilitate its synthesis.

Core Synthetic Pathway

The most direct and commonly cited method for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate involves the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction is a standard O-methylation, where the hydroxyl group on the isoxazole ring is converted to a methoxy group.

The precursor, Methyl 3-hydroxyisoxazole-5-carboxylate, can be prepared on a kilogram scale through a process involving the bromination of dimethyl fumarate under photoflow conditions, followed by a condensation reaction with hydroxyurea[1].

Starting Materials and Reagents

The synthesis of Methyl 3-methoxyisoxazole-5-carboxylate from its hydroxy precursor requires the following key reagents:

-

Starting Material: Methyl 3-hydroxyisoxazole-5-carboxylate

-

Methylating Agent: Methyl iodide (CH₃I)

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| Methyl 3-hydroxyisoxazole-5-carboxylate | 143.09 | 2.0 | 13.9 | 1.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.9 | 21.0 | 1.5 |

| Methyl iodide (CH₃I) | 141.94 | 2.98 | 21.0 | 1.5 |

| Product | ||||

| Methyl 3-methoxyisoxazole-5-carboxylate | 157.12 | 1.45 | 9.23 | - |

| Yield | 66% |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate from Methyl 3-hydroxyisoxazole-5-carboxylate[2][3]:

-

Reaction Setup: A solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 eq) in dimethylformamide (DMF) (10 ml) is prepared in a suitable reaction vessel. The solution is cooled to 0°C using an ice bath.

-

Addition of Reagents: To the cooled solution, potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 eq) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 eq) are added.

-

Reaction: The reaction mixture is stirred at room temperature for 14 hours.

-

Work-up:

-

The mixture is poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml).

-

The product is extracted with diethyl ether (Et₂O) (5 x 80 ml).

-

The combined organic layers are washed with a saturated aqueous solution of Na₂CO₃ (80 ml).

-

The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

-

Purification: The resulting light yellow crystalline solid is purified by silica gel column chromatography using a solvent system of petroleum ether/diethyl ether (80:20) to afford Methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid (1.45 g, 66% yield)[2][3].

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Caption: Synthetic workflow for Methyl 3-methoxyisoxazole-5-carboxylate.

References

An In-Depth Technical Guide to Methyl 3-methoxyisoxazole-5-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methoxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, a detailed synthesis protocol, and discusses its potential biological significance based on the activities of related isoxazole derivatives.

Chemical Identity and Molecular Structure

Methyl 3-methoxyisoxazole-5-carboxylate is a substituted isoxazole, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole core is a versatile scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.

Table 1: Physicochemical Properties of Methyl 3-methoxyisoxazole-5-carboxylate and its Precursor

| Property | Methyl 3-methoxyisoxazole-5-carboxylate | Methyl 3-hydroxyisoxazole-5-carboxylate (Precursor) |

| Molecular Formula | C₆H₇NO₄ | C₅H₅NO₄ |

| Molecular Weight | 157.12 g/mol | 143.10 g/mol |

| CAS Number | Not available | 10068-07-2[3] |

| Appearance | Colourless crystalline solid[1] | Not specified |

| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane[1] | Soluble in chloroform, ethanol, ether, ethyl acetate, methanol |

Synthesis and Experimental Protocols

The synthesis of Methyl 3-methoxyisoxazole-5-carboxylate is achieved through the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate.[1][2] The following protocol is a modified procedure based on published literature.[1]

Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 equivalent) in dimethylformamide (DMF) (10 ml) at 0°C, add potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 equivalents) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 14 hours.

-

Work-up: Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (HCl) (0.5 M, 100 ml).

-

Extraction: Extract the aqueous mixture with diethyl ether (Et₂O) (5 x 80 ml).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃) (80 ml).

-

Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting light yellow crystalline solid by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent. This affords Methyl 3-methoxyisoxazole-5-carboxylate (1.45 g, 66% yield) as a colourless crystalline solid.[1]

The following diagram illustrates the synthetic workflow:

Potential Biological Activities and Drug Development Applications

While specific biological data for Methyl 3-methoxyisoxazole-5-carboxylate is not extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[4][5][6][7] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities.

Table 2: Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | References |

| Anticancer | Isoxazole-containing compounds have shown cytotoxic activity against various cancer cell lines, including breast, cervical, and liver cancer.[5][8] Some derivatives act as inhibitors of key enzymes involved in cancer progression. | [5][8] |

| Antimicrobial | The isoxazole ring is a core component of several antibacterial and antifungal agents.[9] | [9] |

| Anti-inflammatory | Certain isoxazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways. | [4] |

| Antiviral | The isoxazole nucleus has been incorporated into molecules with demonstrated antiviral activity. | [10] |

| Antitubercular | Some isoxazole derivatives have shown promising activity against Mycobacterium tuberculosis. | [9] |

Given these precedents, Methyl 3-methoxyisoxazole-5-carboxylate serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups, the methoxy and methyl carboxylate moieties, offer sites for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.

The general workflow for evaluating a novel isoxazole derivative in a drug discovery context is depicted below.

Conclusion

Methyl 3-methoxyisoxazole-5-carboxylate represents a synthetically accessible heterocyclic compound with potential for further development in medicinal chemistry. While direct biological data on this specific molecule is limited, the well-documented and diverse bioactivities of the isoxazole class of compounds underscore its importance as a building block for the creation of novel therapeutic agents. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation by researchers and drug development professionals. Future studies should focus on the systematic evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Isoxazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1] These mechanisms include the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of isoxazole derivatives exert their anticancer effects by targeting tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][3][4]

A representative signaling pathway illustrating the mechanism of tubulin polymerization inhibitors is depicted below:

Caption: Mechanism of tubulin polymerization inhibition.

Modulation of Signaling Pathways

Isoxazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers.[6] Certain isoxazole compounds have been found to inhibit this pathway, leading to decreased cancer cell survival.[7]

Caption: PI3K/Akt signaling pathway inhibition.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[8] Constitutive activation of this pathway is observed in many cancers, promoting cell proliferation and preventing apoptosis. Isoxazole derivatives have been identified as inhibitors of NF-κB activation.[5]

Caption: NF-κB signaling pathway inhibition.

Induction of Apoptosis

A common outcome of the various anticancer mechanisms of isoxazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered by mitotic arrest, inhibition of survival pathways, or direct activation of apoptotic machinery, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | 1.51 | [9] |

| 4i | A549 (Lung) | 1.49 | [9] |

| 14 | CaCo-2 (Colon) | 4.2 | [9] |

| 35 | CaCo-2 (Colon) | 9.8 | [9] |

| 35 | HuH-7 (Liver) | 24 | [9] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [3] |

| Compound 1d | MDA-MB 231 (Breast) | 46.3 (µg/mL) | [11] |

| Compound 2d | HeLa (Cervical) | 18.62 (µg/mL) | [4][12] |

| Compound 2d | Hep3B (Liver) | ~23 (µg/mL) | [4][12] |

| Compound 2e | Hep3B (Liver) | ~23 (µg/mL) | [4][12] |

| Compound 5j | MCF-7 (Breast) | 1.23 |

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-based compounds have a long history of use as antimicrobial agents, with several derivatives being developed into clinically used antibiotics. Their activity spans a broad range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives can vary. Some, like the sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Others may disrupt cell wall synthesis or other vital cellular processes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4e | Candida albicans | 6-60 | [2] |

| 4g | Candida albicans | 6-60 | [2] |

| 4h | Candida albicans | 6-60 | [2] |

| 4e, 4g, 4h | Bacillus subtilis | 10-80 | [2] |

| 4e, 4g, 4h | Escherichia coli | 30-80 | [2] |

| 1d, 1e | Candida albicans | 14 | [6] |

| 3a, 4a | Candida albicans | 14 | [6] |

| 6i, 6j | Candida albicans | 14 | [6] |

| TPI-2 | Staphylococcus aureus | 6.25 | [12] |

| TPI-2 | Escherichia coli | 6.25 | [12] |

| TPI-5 | Staphylococcus aureus | 6.25 | [12] |

| TPI-5 | Escherichia coli | 6.25 | [12] |

| TPI-14 | Staphylococcus aureus | 6.25 | [12] |

| TPI-14 | Escherichia coli | 6.25 | [12] |

| Compound 18 | Bacillus cereus | 31.25 | [13] |

Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, these compounds can reduce pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of isoxazole-based compounds.

General Workflow for Anticancer Drug Discovery

The discovery and development of novel isoxazole-based anticancer agents typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Workflow for anticancer isoxazole discovery.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][18]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15][17]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[20]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isoxazole compound in a suitable broth medium in a 96-well plate.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[19]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[19]

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[20]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.[21][22][23][24]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22][23]

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week.[22]

-

Compound Administration: Administer the isoxazole compound to the animals at a predetermined dose and route (e.g., oral gavage).

-

Induction of Edema: After a specific time interval (to allow for drug absorption), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[21][23]

-

Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The isoxazole scaffold represents a highly versatile and valuable core in the design and development of novel therapeutic agents. The diverse biological activities of isoxazole-based compounds, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significance in medicinal chemistry. The continued exploration of their mechanisms of action and the optimization of their structure-activity relationships hold great promise for the future of drug discovery and the development of more effective treatments for a wide range of diseases.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-methoxyisoxazole-5-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyisoxazole-5-carboxylate stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its inherent structural features, including the reactive isoxazole core and the versatile ester and methoxy functionalities, render it an attractive scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to empower researchers in their scientific endeavors. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known to impart a range of biological activities.[1]

Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The primary and most efficient route for the synthesis of the isoxazole core of Methyl 3-methoxyisoxazole-5-carboxylate is through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne.

A widely adopted laboratory-scale synthesis of Methyl 3-methoxyisoxazole-5-carboxylate commences with the readily available Methyl 3-hydroxyisoxazole-5-carboxylate. The hydroxyl group is then methylated to yield the target compound.

Experimental Protocol: Synthesis from Methyl 3-hydroxyisoxazole-5-carboxylate

A detailed experimental procedure for the synthesis of Methyl 3-methoxyisoxazole-5-carboxylate is outlined below:

Reaction Scheme:

Caption: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate.

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Methyl iodide (CH₃I, 1.5 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in DMF (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[1]

-

Allow the reaction mixture to stir at room temperature for 14 hours.[1]

-

Pour the mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).[1]

-

Extract the aqueous layer with diethyl ether (5 x 80 ml).[1]

-

Wash the combined organic layers with a saturated aqueous solution of Na₂CO₃ (80 ml).[1]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain a light yellow crystalline solid.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[1]

Yield: 1.45 g (66%) of Methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.[1]

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| Appearance | Colorless crystalline solid |

| CAS Number | 1004-96-2 |

Reactivity and Derivatization

Methyl 3-methoxyisoxazole-5-carboxylate is a versatile building block that can undergo various chemical transformations to yield a library of functionalized isoxazole derivatives. The isoxazole ring is susceptible to electrophilic substitution, and the ester group can be hydrolyzed or converted to other functional groups.

Nitration of Methyl 3-methoxyisoxazole-5-carboxylate

A key reaction is the nitration at the C4 position of the isoxazole ring, which introduces a nitro group that can be further functionalized.

Reaction Scheme:

Caption: Nitration of Methyl 3-methoxyisoxazole-5-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate

Materials:

-

Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq)

-

Tetramethylammonium nitrate (3.0 eq)

-

Triflic anhydride (3.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Add triflic anhydride (5.9 g, 21.0 mmol) to a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol) in DCM (3 ml) at room temperature and stir for 2 hours.[1]

-

Add a solution of Methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, 7.0 mmol) in DCM (10 ml) to the suspension.[1]

-

Stir the mixture under reflux for 48 hours.[1]

-

After cooling to room temperature, partition the mixture between water (30 ml) and DCM (40 ml).[1]

-

Separate the organic layer and wash with water (50 ml).[1]

-

Extract the aqueous layer with DCM (3 x 50 ml).[1]

-

Combine the organic layers, wash with brine (50 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting yellow residue by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford the product.[1]

Yield: 0.9 g (70%) of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate as a yellowish oil.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

Materials:

-

Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq)

-

Iron powder (5.0 eq)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

Procedure:

-

Add iron powder (267 mg, 4.86 mmol) to a solution of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of AcOH/H₂O (12 ml).[1]

-

Stir the solution at 50°C for 2 hours.[1]

-

Cool the solution to room temperature and remove the solvent under reduced pressure.[1]

-

Partition the residue between water (20 ml) and ethyl acetate (20 ml).[1]

-

Basify the mixture with a saturated aqueous solution of Na₂CO₃ and extract further with EtOAc (3 x 20 ml).[1]

-

Combine the organic layers, wash with brine (20 ml), dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting pale-yellow solid by silica gel column chromatography (100% DCM).[1]

Yield: 139 mg (83%) of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.[1]

Spectroscopic Data of Key Derivatives

| Compound | 1H NMR (500 MHz, CDCl₃) δ (ppm) | 13C NMR (125 MHz, CDCl₃) δ (ppm) | HRMS (m/z) |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | 4.14 (s, 3H), 4.02 (s, 3H)[1] | 164.0, 157.4, 155.0, 127.7, 58.9, 54.2[1] | [M+H]⁺ found: 203.0295, requires 203.0299[1] |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | 4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H)[1] | 164.5, 159.1, 138.4, 125.6, 57.5, 51.9[1] | [M+Na]⁺ found: 195.0373, requires 195.0382[1] |

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a common motif in a variety of biologically active compounds. Derivatives of isoxazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific quantitative biological activity data for derivatives of Methyl 3-methoxyisoxazole-5-carboxylate were not prominently available in the reviewed literature, the derivatization potential of this building block makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

For instance, 5-methylisoxazole-3-carboxamide derivatives have shown significant antitubercular activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 µM against Mycobacterium tuberculosis H37Rv.[2] Other derivatives have displayed antibacterial activity with MIC values of 6.25 µM.[2] These findings underscore the potential of the isoxazole core in developing novel anti-infective agents.

Representative Signaling Pathway and Experimental Workflow

General Mechanism of Action for Isoxazole-based Kinase Inhibitors

Many isoxazole-containing compounds exert their biological effects by acting as small molecule inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized mechanism of how an isoxazole derivative might inhibit a signaling pathway.

References

A Comprehensive Technical Review of 3-Methoxyisoxazole-5-Carboxylate Esters for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 3-methoxyisoxazole-5-carboxylate esters, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the synthesis, chemical reactivity, and biological activities of this core structure, with a focus on its potential applications in drug discovery and development. Experimental protocols for key reactions, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to facilitate further research and application of this versatile molecular framework.

Synthesis of 3-Methoxyisoxazole-5-Carboxylate Esters

The primary synthetic route to 3-methoxyisoxazole-5-carboxylate esters involves the O-methylation of the corresponding 3-hydroxyisoxazole-5-carboxylate precursors. These precursors can be synthesized through various methods, including cycloaddition reactions.

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate

A common precursor, methyl 3-hydroxyisoxazole-5-carboxylate, can be prepared on a kilogram scale via the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea[1].

O-Alkylation to form 3-Methoxyisoxazole-5-Carboxylate Esters

The hydroxyl group at the 3-position of the isoxazole ring can be readily alkylated to afford the desired 3-methoxy derivatives. A typical procedure involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis of Methyl 3-Methoxyisoxazole-5-carboxylate [2]

-

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol, 1.0 eq) in dimethylformamide (DMF) (10 ml) at 0°C, potassium carbonate (K₂CO₃) (2.9 g, 21.0 mmol, 1.5 eq) and methyl iodide (CH₃I) (1.3 ml, 21.0 mmol, 1.5 eq) are added.

-

The reaction mixture is stirred at room temperature for 14 hours.

-

The mixture is then poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml).

-

The product is extracted with diethyl ether (Et₂O) (5 x 80 ml).

-

The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃) (80 ml), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to yield methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.

Chemical Reactivity of the 3-Methoxyisoxazole-5-Carboxylate Scaffold

The 3-methoxyisoxazole-5-carboxylate core is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactions at the 4-Position

The 4-position of the isoxazole ring is susceptible to electrophilic substitution.

Experimental Protocol: Nitration of Methyl 3-Methoxyisoxazole-5-carboxylate [2]

-

Triflic anhydride (5.9 g, 21.0 mmol, 3.0 eq) is added to a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol, 3.0 eq) in dichloromethane (DCM) (3 ml) at room temperature.

-

The suspension is stirred for 2 hours.

-

A solution of methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, 7.0 mmol, 1.0 eq) in DCM (10 ml) is then added.

-

The mixture is stirred under reflux for 48 hours.

-

After cooling to room temperature, the reaction is partitioned between water (30 ml) and DCM (40 ml).

-

The organic layer is separated, washed with water (50 ml), and the aqueous layer is further extracted with DCM (3 x 50 ml).

-

The combined organic layers are dried and concentrated to yield methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.

The resulting nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Experimental Protocol: Reduction of Methyl 3-Methoxy-4-nitroisoxazole-5-carboxylate [2]

-

Iron powder (267 mg, 4.86 mmol, 5.0 eq) is added to a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol, 1.0 eq) in a 3:1 v/v mixture of acetic acid and water (12 ml).

-

The solution is stirred at 50°C for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 ml) and ethyl acetate (EtOAc) (20 ml).

-

The mixture is basified with a saturated aqueous solution of Na₂CO₃ and further extracted with EtOAc (3 × 20 ml).

-

The combined organic layers are washed with brine (20 ml), dried over MgSO₄, filtered, and concentrated to afford methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

Ester Hydrolysis

The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

Experimental Protocol: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate (A representative protocol)[1][3]

-

To a solution of the ethyl ester (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL), a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added, followed by methanol (4 mL).

-

The reaction is stirred at room temperature for 18-20 hours.

-

The pH is adjusted to 2 by the addition of 1N hydrochloric acid.

-

The mixture is extracted with ethyl acetate (3 x 35 mL).

-

The combined organic extracts are washed with brine, dried over magnesium sulfate, and filtered.

-

The solvent is concentrated in vacuo to yield the carboxylic acid.

Isoxazole Ring Opening

The isoxazole ring can undergo reductive ring opening, a significant metabolic pathway for some isoxazole-containing drugs. This reaction can be achieved chemically, for example, through hydrogenation.

Biological Activities of 3-Methoxyisoxazole-5-Carboxylate Ester Derivatives

While specific biological data for the parent 3-methoxyisoxazole-5-carboxylate esters is limited in the public domain, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the isoxazole core exhibit a wide range of activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize representative quantitative data for structurally related isoxazole derivatives.

Anticancer Activity

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-carboxamides | HeLa (Cervical Cancer) | 0.11 ± 0.10 | [4][5] |

| Isoxazole-carboxamides | Hep3B (Hepatocellular Carcinoma) | 2.774 ± 0.53 | [4][5] |

| Isoxazole-carboxamides | MCF7 (Breast Cancer) | 1.59 ± 1.60 | [4][5] |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [6] |

| Phenyl-isoxazole-carboxamides | B16F1 (Melanoma) | 0.079 | [7] |

| Phenyl-isoxazole-carboxamides | Colo205 (Colon Cancer) | 9.179 | [7] |

| Phenyl-isoxazole-carboxamides | HepG2 (Hepatocellular Carcinoma) | 7.55 | [7] |

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of Isoxazole Derivatives

| Compound Class | Organism | Activity Metric | Value (µM or µg/mL) | Reference |

| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 3.125 µM | [8] |

| 5-Methylisoxazole-3-carboxamides | Bacillus subtilis | MIC | 6.25 µM | [8] |

| Chloro-fluorophenyl-isoxazole carboxamides | Candida albicans | MIC | 2.0 mg/ml | [4][5] |

| Isoxazolol pyrazole carboxylates | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [9][10] |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | Staphylococcus aureus | MIC | 1.56 ± 0.12 µg/mL | [6] |

Mechanism of Action and Signaling Pathways

Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One notable pathway influenced by an isoxazole chalcone derivative is the Akt/GSK3β/β-catenin signaling cascade, which plays a crucial role in melanogenesis.

Furthermore, isoxazole derivatives have been implicated in the regulation of the MAPK and AKT/FOXO3a signaling pathways, which are critical in controlling the G2/M cell cycle checkpoint in breast cancer cells.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of isoxazole-containing drugs are influenced by the metabolic stability of the isoxazole ring. A major metabolic pathway for some isoxazoles is the reductive opening of the ring structure. For instance, the anti-inflammatory drug leflunomide undergoes N-O bond cleavage of its isoxazole ring to form its active metabolite. This transformation can be catalyzed by cytochrome P450 enzymes, particularly P450Fe(II).

The general workflow for investigating the in vitro metabolism of an isoxazole-containing compound is outlined below.

Conclusion

3-Methoxyisoxazole-5-carboxylate esters represent a valuable and versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and the potential for diverse functionalization make them attractive starting points for medicinal chemistry campaigns. The broad range of biological activities exhibited by isoxazole derivatives, including potent anticancer, antimicrobial, and antifungal effects, underscores the potential of this core structure. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of 3-methoxyisoxazole-5-carboxylate ester derivatives is warranted to fully exploit their therapeutic potential. This guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of Isoxazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms for the formation of the isoxazole ring, a privileged scaffold in medicinal chemistry. The document details the predominant synthetic strategies, providing in-depth mechanistic insights, tabulated quantitative data for comparative analysis, and detailed experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized through logical diagrams to facilitate a deeper understanding of these synthetic transformations.

Introduction

The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its unique electronic properties and structural features have made it a cornerstone in the design and development of a wide array of pharmaceutical agents and functional materials. A thorough understanding of the mechanisms governing its formation is paramount for the rational design of novel synthetic routes and the optimization of existing methodologies. This guide will focus on the two most prevalent and versatile strategies for isoxazole ring synthesis: the condensation of hydroxylamine with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds and their Analogs

One of the most classical and straightforward methods for isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone).[1] The reaction proceeds through a condensation mechanism, leading to the formation of the heterocyclic ring.

Mechanism with 1,3-Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons. This is followed by dehydration to form a monoxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group of the oxime on the second carbonyl group, which, after another dehydration step, yields the isoxazole ring.[1][2]

Caption: Reaction of 1,3-dicarbonyl compounds with hydroxylamine.

Mechanism with α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine provides a versatile route to 3,5-disubstituted isoxazoles. The reaction is believed to proceed via a Michael addition of hydroxylamine to the β-carbon of the enone system, forming an intermediate which then undergoes cyclization and dehydration to furnish the isoxazole ring.[3]

Caption: Isoxazole synthesis from chalcones and hydroxylamine.

Quantitative Data

The following table summarizes representative yields for the synthesis of isoxazoles from 1,3-dicarbonyls and chalcones under various conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Chalcone derivatives | Hydroxylamine hydrochloride, KOH, Ethanol, reflux, 12h | 3,5-Diaryl-isoxazoles | 45-63 | [3] |

| 1-(indol-3-yl)-3-aryl-prop-2-en-1-ones | Hydroxylamine hydrochloride, Sodium acetate, Glacial acetic acid, Ethanol, reflux, 8-10h | 5-(indol-3-yl)-3-(substituted phenyl) isoxazoles | Not specified | [4] |

| 7-Hydroxy-6-cinnamoyl-chroman derivatives | Hydroxylamine hydrochloride, KOH, Ethanol, reflux, 4h | 3-(4-substituted phenyl)-5-(chroman) isoxazoles | Not specified | [5] |

| Chalcones | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, reflux, 6h | 3,5-Disubstituted isoxazoles | Not specified |

Experimental Protocols

-

Reaction Setup: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is prepared in ethyl alcohol (30 mL).

-

Reaction Execution: To the mixture, 40% KOH (5 mL) is added, and the solution is refluxed for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into crushed ice. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are dried, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

-

Reaction Setup: A mixture of the indolyl-chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), sodium acetate, and glacial acetic acid is prepared in 50 mL of ethanol.

-

Reaction Execution: The mixture is stirred and refluxed for 8-10 hours, with reaction progress monitored by TLC.

-

Work-up: The reaction mixture is cooled and poured into ice-cold water.

-

Purification: The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and regioselective method for the synthesis of isoxazoles.[6] Nitrile oxides are unstable intermediates and are typically generated in situ.

In Situ Generation of Nitrile Oxides

There are several methods for the in situ generation of nitrile oxides. A common laboratory method is the dehydrohalogenation of hydroximoyl chlorides using a base.[7] Another widely used approach is the oxidation of aldoximes.[8]

Caption: In situ generation of nitrile oxides.

Mechanism of [3+2] Cycloaddition

Once generated, the nitrile oxide undergoes a concerted pericyclic [3+2] cycloaddition reaction with the alkyne. This reaction is highly regioselective, with the oxygen of the nitrile oxide typically adding to the more electron-deficient carbon of an unsymmetrical alkyne.

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Quantitative Data

The following table presents a selection of yields for isoxazole synthesis via nitrile oxide cycloaddition.

| Aldehyde/Oxime | Alkyne | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 1. NH2OH, NaOH, 50°C, 1h; 2. NCS, 50°C, 3h; 3. Alkyne, 50°C, 4h in ChCl:urea | 3,5-Diphenylisoxazole | 85 | [9] |

| 4-Methoxybenzaldehyde | Phenylacetylene | 1. NH2OH, NaOH, 50°C, 1h; 2. NCS, 50°C, 3h; 3. Alkyne, 50°C, 4h in ChCl:urea | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 90 | [9] |

| Benzaldoxime | 1-ethynyl-2-fluorobenzene | [Bis(trifluoroacetoxy)iodo]benzene, MeOH/H2O | 5-(2-Fluorophenyl)-3-phenylisoxazole | Not specified | [8] |

| 4-Methoxybenzaldehyde oxime | 1-ethynyl-2-fluorobenzene | [Bis(trifluoroacetoxy)iodo]benzene, MeOH/H2O | 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole | Not specified | [8] |

| 4-Tolualdoxime | Phenylacetylene | NaCl, Oxone, Na2CO3, ball-milling | 5-Phenyl-3-(p-tolyl)isoxazole | 83 | [10] |

Experimental Protocols

-

Reaction Setup: To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Oxime Formation: Stir the resulting mixture at 50 °C for one hour.

-

Nitrile Oxide Generation: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

-

Cycloaddition: Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50 °C.

-

Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

-

Purification: The combined organic layers are dried and concentrated. The product is purified by column chromatography on silica gel.

-

Reaction Setup: To a solution of the alkyne (1.2 equiv) and the oxime (1 equiv) in 5 mL of MeOH/H2O (5:1), add [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Work-up: Upon completion, the reaction mixture is worked up appropriately (details may vary based on the specific substrates).

-

Purification: The crude product is purified by flash chromatography.

Conclusion

The synthesis of the isoxazole ring is a well-established field with robust and versatile methodologies. The reaction of hydroxylamine with 1,3-dicarbonyl compounds and their analogs, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, remain the cornerstones of isoxazole synthesis. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is crucial for researchers in medicinal chemistry and materials science to innovate and optimize the synthesis of novel isoxazole-containing molecules with desired properties. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic strategies in a laboratory setting.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. tandfonline.com [tandfonline.com]

Safety and handling precautions for Methyl 3-methoxyisoxazole-5-carboxylate

An In-depth Technical Guide on the Safety and Handling Precautions for Methyl 3-methoxyisoxazole-5-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for Methyl 3-methoxyisoxazole-5-carboxylate could be located in the available literature. This guide has been compiled using information from structurally similar isoxazole derivatives and general principles of laboratory safety. The information herein should be treated as precautionary and is not a substitute for a thorough, substance-specific risk assessment, which must be conducted by qualified personnel before any handling or use.

Compound Identification

Chemical Name: Methyl 3-methoxyisoxazole-5-carboxylate Structure: (A chemical structure diagram would be placed here in a formal whitepaper) Molecular Formula: C₆H₇NO₄ Context: This compound is a substituted isoxazole, a class of heterocyclic compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A known synthesis route involves the methylation of its precursor, Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Hazard Identification and Risk Assessment

Given the absence of specific toxicity data, a rigorous risk assessment is the most critical step before handling Methyl 3-methoxyisoxazole-5-carboxylate.[2][3] The assessment process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing control measures.[4][5]

Inferred Potential Hazards

Based on the safety profiles of related isoxazole and carboxylate compounds, the following hazards should be anticipated:

-

Skin and Eye Irritation: Many isoxazole derivatives are classified as skin and eye irritants.[6][7]

-

Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[6]

-

Harmful if Swallowed: Acute oral toxicity is a potential concern with related heterocyclic compounds.

-

Hazardous Combustion Products: Like most nitrogen- and carbon-containing organic compounds, combustion is expected to produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[6][8]

The following table summarizes GHS hazard classifications for structurally similar compounds.

| Compound Name | GHS Hazard Statements (Examples) | Source |

| Isoxazole-3-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6] |

| 3-hydroxy-isoxazole | May cause an allergic skin reaction, Causes serious eye damage. | [7] |

| Isoxazole-5-carbonyl chloride | Causes severe skin burns and eye damage, May cause respiratory irritation. | [9] |

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experiment or significant change in procedure.[3]

Caption: General workflow for chemical risk assessment.

Handling and Storage Precautions

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all procedures that may generate dust, aerosols, or vapors.[7][10]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following workflow can guide selection.

References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 5. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Solubility of Methyl 3-methoxyisoxazole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxyisoxazole-5-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and presents detailed experimental protocols for determining its solubility in various organic solvents.

Qualitative Solubility Profile